Product packaging for 1-[3-(Dimethylamino)propyl]-3-ethylurea(Cat. No.:CAS No. 32897-26-0)

1-[3-(Dimethylamino)propyl]-3-ethylurea

Cat. No.: B1231729
CAS No.: 32897-26-0
M. Wt: 173.26 g/mol
InChI Key: NGJUYARYEXGDNN-UHFFFAOYSA-N
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Description

Contextualizing Urea (B33335) Derivatives in Organic Synthesis and Medicinal Chemistry

The urea functional group is a cornerstone in the fields of organic synthesis and medicinal chemistry. smolecule.comnih.gov The ability of the urea moiety to form stable hydrogen bonds with biological targets like proteins and receptors makes it a privileged scaffold in drug design. nih.gov This interaction is crucial for eliciting specific biological activities and fine-tuning the properties of drug candidates. smolecule.com Consequently, a vast number of urea derivatives have been incorporated into clinically approved drugs and are explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. nih.gov

In organic synthesis, urea derivatives are not only synthetic targets but also versatile reagents and intermediates. smolecule.com Traditional methods for synthesizing ureas involve the reaction of amines with reagents like phosgene (B1210022) or isocyanates. smolecule.com However, due to the hazardous nature of these starting materials, numerous alternative and safer synthetic methodologies have been developed. smolecule.comnih.gov These compounds also serve as linkers in combinatorial chemistry and for the development of antibody-drug conjugates, highlighting their broad utility. smolecule.com

Significance of 1-[3-(Dimethylamino)propyl]-3-ethylurea as a Synthetic Building Block

The significance of this compound as a synthetic building block is most prominently demonstrated by its role in the pharmaceutical industry. It is a key intermediate in the synthesis of Cabergoline (B1668192), a potent dopamine (B1211576) receptor agonist used in the management of Parkinson's disease and hyperprolactinemia. newdrugapprovals.orgfishersci.comnih.govnewdrugapprovals.org In several patented synthetic routes for Cabergoline, this compound is not a starting material itself, but rather its precursor, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is used to couple with 6-allyl-ergoline-8β-carboxylic acid. newdrugapprovals.orggoogle.comgoogle.com However, alternative syntheses of Cabergoline and related N-acylureas have been developed to avoid hazardous reagents like ethyl isocyanate, showcasing the strategic importance of the pre-formed urea moiety. nih.gov

Beyond its role in specific drug synthesis, this compound is intrinsically linked to the widespread use of EDC as a coupling agent in peptide synthesis and bioconjugation. wikipedia.orgbiosynth.comnih.gov In these reactions, which are fundamental to proteomics and drug discovery, EDC activates carboxylic acids to form amide bonds with primary amines. wikipedia.org During this process, EDC is converted into this compound, which is released as a soluble byproduct. biosynth.comnih.gov The formation of this specific urea is a direct consequence of the coupling reaction, and its presence and potential effects are a critical consideration in the purification and analysis of the final bioconjugate products. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₉N₃O smolecule.comechemi.comthermofisher.com
Molecular Weight 173.26 g/mol smolecule.comechemi.comthermofisher.com
CAS Number 32897-26-0 smolecule.comechemi.compharmaffiliates.com
Appearance Colorless to pale yellow liquid/oil smolecule.comthermofisher.com
Solubility Soluble in water fishersci.comechemi.com

Historical Perspectives on Urea Chemistry Relevant to this compound

The story of urea is central to the history of organic chemistry. In 1828, Friedrich Wöhler's synthesis of urea from inorganic precursors (ammonium cyanate) was a landmark event that challenged the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms. This discovery opened the door for the laboratory synthesis of countless organic molecules and laid the foundation for modern organic chemistry.

The specific history of this compound is more recent and is directly tied to the development of carbodiimide (B86325) chemistry in the mid-20th century. The discovery that carbodiimides could be synthesized by dehydrating thioureas paved the way for the creation of various derivatives. Among these, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) emerged as a particularly useful reagent due to its water solubility, making it ideal for biological applications. wikipedia.org The widespread use of EDC in peptide synthesis and protein modification from the 1960s onwards led to the frequent observation of this compound as a consistent byproduct of these reactions. Its formal identification and characterization became crucial as analytical techniques improved and regulatory demands for the purity of pharmaceuticals and biologics increased.

Emerging Research Frontiers for this compound

While well-established in specific synthetic applications, new areas of research are beginning to explore other facets of this compound. One emerging frontier is its use in biochemical and pharmacological research beyond its role as a simple synthetic intermediate. It is being utilized in studies focusing on dopamine receptor interactions, which is a logical extension of its connection to the dopamine agonist Cabergoline. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19N3O B1231729 1-[3-(Dimethylamino)propyl]-3-ethylurea CAS No. 32897-26-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O/c1-4-9-8(12)10-6-5-7-11(2)3/h4-7H2,1-3H3,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJUYARYEXGDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400678
Record name 1-[3-(dimethylamino)propyl]-3-ethylurea
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URL https://comptox.epa.gov/dashboard/DTXSID10400678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32897-26-0
Record name Edc urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032897260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(dimethylamino)propyl]-3-ethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDC UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYG274NEK5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for 1 3 Dimethylamino Propyl 3 Ethylurea

Exploration of Direct Urea (B33335) Formation Pathways

Direct urea formation represents one of the most straightforward methods for synthesizing asymmetrically substituted ureas like 1-[3-(Dimethylamino)propyl]-3-ethylurea. This approach typically involves the reaction of an isocyanate with a primary or secondary amine.

The primary method for the direct synthesis of this compound involves the reaction between ethyl isocyanate and 3-(dimethylamino)propyl amine. smolecule.com In this reaction, the nucleophilic primary amine group of 3-(dimethylamino)propyl amine attacks the electrophilic carbonyl carbon of ethyl isocyanate. This addition reaction proceeds to form the final urea product in a single step. The isocyanate group is highly reactive towards nucleophiles such as amines, facilitating the formation of the stable urea linkage.

The reaction is typically performed under controlled temperature conditions to manage the exothermic nature of the reaction and to minimize the formation of byproducts. The choice of solvent is also critical to ensure that the reactants remain soluble and can interact effectively.

The efficiency and yield of the direct urea formation are highly dependent on the reaction parameters. Key variables include the solvent, temperature, and the molar ratio of the reactants. Non-polar solvents are often preferred to minimize potential side reactions. Maintaining a cool temperature, for instance between 10–15°C, can help suppress the formation of unwanted carbodiimide (B86325) byproducts. Ensuring a slight excess of one reactant can drive the reaction to completion. After the reaction, a work-up procedure involving washing with a mild base like 5% sodium bicarbonate can be used to remove any unreacted amine starting materials.

Interactive Data Table: Comparative Analysis of Reaction Parameters

ParameterCondition ACondition BRationale
Solvent DichloromethaneTetrahydrofuran (THF)Inert solvents that solubilize reactants without participating in the reaction.
Temperature 10-15°C0-25°CLower temperatures control the exothermic reaction and minimize side-product formation.
Molar Ratio (Amine:Isocyanate) 1:1.051:1A slight excess of the isocyanate can ensure complete conversion of the amine.
Post-Reaction Work-up Wash with 5% Sodium BicarbonateAqueous WashRemoves unreacted starting materials and acidic impurities.

Acylation Reaction Strategies

An alternative to direct urea formation is a multi-step pathway involving acylation reactions. This strategy creates an acylated intermediate which is then converted into the final urea product. smolecule.com

One described acylation strategy begins with the reaction of 3-dimethylaminopropanol and acetic acid. This initial step is intended to generate an acylated intermediate. smolecule.com The reaction between an alcohol and a carboxylic acid typically forms an ester, in this case, 3-(dimethylamino)propyl acetate. This intermediate carries the core carbon backbone and the dimethylamino functional group required for the final product.

Following the formation of the initial acylated intermediate, a series of subsequent reactions are required to build the ethylurea (B42620) moiety. According to one source, the intermediate is further reacted with tert-butyl carbonate, followed by a final hydrolysis step to yield this compound. This multi-step process highlights the versatility of using acylated precursors in constructing more complex molecules. smolecule.com

Catalytic Approaches in the Synthesis of this compound

Additionally, the broader field of synthesizing related amine derivatives often employs catalytic methods, such as using an aluminum-nickel catalyst for oxidation or sodium triacetoxyborohydride (B8407120) for reductive amination, underscoring the relevance of catalysis in this area of organic synthesis. nih.gov

Interactive Data Table: Catalytic Approaches in Urea Synthesis

Catalyst/ReagentReactantsProduct TypeReference
Hydrazine HydrateUrea, N,N-dimethyl-1,3-propanediamineSubstituted Urea patsnap.com
Semicarbazide HydrochlorideUrea, N,N-dimethyl-1,3-propanediamineSubstituted Urea patsnap.com
Aluminum-Nickel CatalystCitalopram (B1669093) PrecursorOxidized Analogue nih.gov
Sodium TriacetoxyborohydrideAmine and Aldehyde/KetoneSubstituted Amine nih.gov

Investigation of Ligand-Catalyzed Reactions for Urea Formation

The formation of urea derivatives is often facilitated by catalytic processes where ligands play a pivotal role. While direct ligand-catalyzed synthesis of this compound is not extensively documented, the principles from broader urea synthesis research are applicable. Ligands can enhance reaction rates, selectivity, and efficiency. For instance, in palladium-catalyzed cross-coupling reactions, phosphine (B1218219) ligands incorporating urea functional groups have been developed to create C-N bonds, a fundamental step in forming unsymmetrical ureas. nih.gov These ligands, synthesized in multiple steps, are air-stable and effective in various coupling reactions. nih.gov

Titanium-based catalysts with ureate proligands have also shown high activity for hydroaminoalkylation, an atom-economical method for amine synthesis. acs.org The design of these ligands is critical; sterically enhanced ureate ligands can lead to quantitative yields in the formation of amine products from alkenes and amines. acs.org The electronic properties of the ureate ligand enhance the electrophilic character of the metal center, boosting reactivity. acs.org Electrocatalytic methods using molecular catalysts like copper phthalocyanine (B1677752) (CuPc) demonstrate how ligand engineering, such as amino substitution on the ligand framework, can strengthen the metal-N coordination and suppress catalyst degradation, leading to higher yield rates and durability in urea synthesis. researchgate.netrepec.orgnih.gov

Table 1: Examples of Ligand Types in Urea-Related Synthesis

Ligand Type Metal/System Application Key Finding Source
Dialkylarylphosphine Urea Palladium C-C and C-N Cross-Coupling Robust, air-stable ligands for synthesizing biaryl substrates and aminations. nih.gov
Ureate Proligands Titanium Hydroaminoalkylation Enhanced steric bulk on the ligand leads to quantitative yields. acs.org

Developments in Green Chemistry Protocols for Urea Derivative Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For urea derivatives, this involves moving away from hazardous reagents like phosgene (B1210022) and developing protocols that use safer starting materials and conditions. nih.gov

A significant advancement is the synthesis of urea derivatives directly from amines and carbon dioxide (CO2), often without the need for catalysts or organic solvents. rsc.org This method involves the formation of an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate, which then undergoes intramolecular dehydration to yield the final urea product. rsc.org Optimization of parameters like temperature, pressure, and reaction time can lead to satisfactory yields, comparable to catalyzed reactions. rsc.org Other green approaches utilize phosgene substitutes such as N,N′-carbonyldiimidazole (CDI), which is a safer, crystalline solid that does not produce chlorinated byproducts. nih.gov

The concept of "green urea" production for agricultural applications also provides insights into sustainable industrial processes, proposing a strategy fueled by green ammonia (B1221849) and captured carbon dioxide. ureaknowhow.comrsc.org Although focused on bulk urea, this strategy highlights the potential for significant reductions in global warming potential and fossil fuel depletion compared to conventional methods. ureaknowhow.comrsc.org

A key challenge in green chemistry is the utilization of CO2 directly from ambient air or industrial exhaust gases, where it exists in low concentrations. nih.gov An efficient method has been developed for synthesizing urea derivatives from alkyl ammonium carbamates, which can be readily formed from low-concentration CO2. nih.gov In this one-pot process, the carbamate reacts in the presence of a titanium complex catalyst to produce various cyclic and acyclic urea derivatives in high yields. nih.gov This approach avoids the costly and energy-intensive processes of CO2 separation, concentration, and purification. nih.gov

Another metal-free method allows for the synthesis of urea derivatives using CO2 at atmospheric pressure and room temperature. organic-chemistry.org This process generates a carbamic acid intermediate from an arylamine and CO2, which is then dehydrated to an isocyanate that can be trapped by amines to form unsymmetrical ureas. organic-chemistry.org

Process Optimization and Scale-Up Considerations in Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production requires significant process optimization and scale-up. For this compound (EDU), a practical and reproducible multi-gram preparative route has been developed from its corresponding carbodiimide hydrochloride (EDC·HCl). tandfonline.com This simple approach involves treating EDC·HCl with an aqueous sodium hydroxide (B78521) solution at elevated temperatures. tandfonline.com

The optimization of this process allows for a significant increase in scale, moving from milligram quantities to a 50-gram scale with excellent yields. tandfonline.com Key parameters for this scale-up include reaction temperature, time, and extraction method. The reaction is heated to 90-100 °C for 6 hours, after which the product is extracted with methylene (B1212753) chloride and isolated as a colorless oil. tandfonline.com This method achieves a high yield of 95%, making it a viable route for producing the reference standard needed for quantifying this impurity in active pharmaceutical ingredients. tandfonline.com General industrial urea production involves high pressures (140–175 bar) and temperatures (around 190 °C) to manage the equilibrium between ammonium carbamate formation and its dehydration to urea. wikipedia.orgyoutube.com

Table 2: Optimized Conditions for Multi-Gram Synthesis of this compound

Parameter Value Purpose Source
Starting Material 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) HCl (EDC·HCl) Precursor to the target urea compound. tandfonline.com
Reagent 10% w/w Aqueous Sodium Hydroxide To facilitate the hydrolysis/rearrangement of EDC·HCl. tandfonline.com
Temperature 90-100 °C To drive the reaction to completion. tandfonline.com
Reaction Time 6 hours To ensure completion of the reaction. tandfonline.com
Extraction Solvent Methylene Chloride To isolate the product from the aqueous reaction mass. tandfonline.com

Synthetic Routes to Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of the title compound is important for structure-activity relationship (SAR) studies and the development of new chemical probes or therapeutic agents. For example, research into analogues of Citalopram, which shares a similar 1-(3-(dimethylamino)propyl) moiety, provides a template for derivatization. nih.gov

Synthetic strategies often involve modification at several key positions. The terminal dimethylamino group can be altered, or the ethyl group on the urea can be replaced. One approach starts with a key intermediate, such as 1-(4-fluorophenyl)-1-(3-aminopropyl)-1,3-dihydroisobenzofuran-5-carbonitrile, which can then be reacted with various secondary amines via reductive amination to produce a range of analogues. nih.gov Another strategy involves the selective N-demethylation of the parent compound, followed by reaction with various aldehydes or ketones to introduce diverse substituents. nih.gov

Table 3: Examples of Synthetic Routes to Analogues

Starting Material Key Transformation Resulting Analogue Type Source
1-(3-Formylpropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile Reductive amination with secondary amines N-substituted analogues with extended side chains nih.gov
1-(3-(Methylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile Reaction with aldehydes or ketones N-demethylated analogues with various N-substituents nih.gov

Chemical Reactivity and Reaction Mechanisms of 1 3 Dimethylamino Propyl 3 Ethylurea

Reactivity Patterns Characteristic of Urea (B33335) Derivatives

Generally, ureas are not highly reactive towards nucleophiles like alcohols, amines, and thiols under neutral conditions, often requiring high temperatures or the presence of acid or base catalysts to proceed with substitution reactions. nih.gov However, the substitution pattern on the nitrogen atoms can significantly influence reactivity. For instance, sterically hindered trisubstituted ureas have been shown to be surprisingly reactive, acting as masked isocyanates that can carbamoylate a variety of nucleophiles under neutral conditions. nih.gov In contrast, less sterically hindered ureas, such as N,N-dimethyl and N,N-diethyl analogues, are often unreactive under similar conditions. nih.gov

The urea functional group can also participate in reactions with certain electrophiles. For example, ureas react with aldehydes to form α-hydroxyalkylureas. wikipedia.org

Hydrolytic Pathways under Acidic and Basic Conditions

The hydrolysis of ureas is a key reaction, particularly in the context of their stability and degradation. The rate of hydrolysis is generally slow in neutral aqueous solutions but can be accelerated under acidic or basic conditions. niscpr.res.in The stability of 1-[3-(Dimethylamino)propyl]-3-ethylurea is a significant consideration in its role as an impurity in bioconjugation and peptide synthesis.

Under both acidic and basic conditions, the hydrolysis of ureas can proceed through an elimination mechanism to produce an isocyanate and an amine. nih.govacs.org The pH of the solution plays a critical role; the reaction rate is often independent of pH in the neutral range (pH 2-12) but increases at pH values below 2 and above 12. niscpr.res.in

Table 1: General Conditions Influencing Urea Hydrolysis

Condition Effect on Hydrolysis Rate Reference
Neutral pH (2-12) Generally slow and pH-independent niscpr.res.in
Acidic pH (< 2) Increased rate due to protonation niscpr.res.in
Basic pH (> 12) Increased rate due to base catalysis niscpr.res.in
Steric Hindrance Can increase reactivity by favoring isocyanate formation nih.govscribd.com

Mechanisms of Dimethylamine and Ethyl Isocyanate Formation

The hydrolysis of this compound is expected to follow pathways observed for other unsymmetrically substituted ureas. The generally accepted mechanism for urea hydrolysis involves the formation of an isocyanate intermediate. nih.govacs.orgnih.gov

Under acidic conditions, the urea is likely protonated, which facilitates the elimination of an amine to form an isocyanate. nih.govacs.org In the case of this compound, protonation can occur at either the urea oxygen or one of the nitrogen atoms. Subsequent elimination could theoretically lead to the formation of either ethyl isocyanate and 3-(dimethylamino)propylamine, or an isocyanate derived from the dimethylaminopropyl group and ethylamine (B1201723).

Under basic conditions, the hydrolysis is also thought to proceed via an elimination reaction, catalyzed by hydroxide (B78521) ions. niscpr.res.in A proposed mechanism involves the deprotonation of a urea nitrogen, followed by the elimination of the other amine group to form an isocyanate.

The formation of an isocyanate intermediate is a key step, which is then rapidly hydrolyzed to an amine and carbon dioxide (via a carbamate (B1207046) intermediate). nih.govacs.org Studies on sterically hindered ureas suggest that the formation of the isocyanate can be the rate-limiting step. nih.govillinois.edu

Nucleophilic and Electrophilic Reactions Involving the Urea Moiety

The urea moiety possesses both nucleophilic and electrophilic character. The nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles. semanticscholar.orgrsc.orgrsc.org However, the nucleophilicity of the urea nitrogen is generally weak due to the delocalization of the lone pairs into the carbonyl group. rsc.org This nucleophilicity can be enhanced by deprotonation to form a urea anion. semanticscholar.org The urea anion is a more potent nucleophile and can participate in reactions such as oxidative nucleophilic aromatic substitution. semanticscholar.org

The carbonyl carbon of the urea group is electrophilic and can be attacked by strong nucleophiles. However, as mentioned, ureas are generally less reactive towards nucleophilic attack than other carbonyl compounds like esters or acid chlorides. Reactions often require activation, for example, by protonation of the carbonyl oxygen under acidic conditions, which increases the electrophilicity of the carbonyl carbon.

Reactions of the Dimethylamino Group

Basicity and Protonation Studies of the Tertiary Amine

The dimethylamino group is basic due to the presence of a lone pair of electrons on the nitrogen atom. youtube.com In an aqueous environment, this group can accept a proton from water to form a positively charged quaternary ammonium (B1175870) ion. The extent of this protonation is determined by the pKa of its conjugate acid. The basicity of amines is influenced by electronic effects of the substituents. youtube.comsciepub.com Alkyl groups, being electron-donating, generally increase the electron density on the nitrogen, making the lone pair more available for donation to a proton and thus increasing basicity. youtube.com

Protonation of the dimethylamino group makes the molecule more water-soluble and can affect the reactivity of the urea portion of the molecule by altering the electronic environment. masterorganicchemistry.com The protonated form introduces a positive charge, which can influence intermolecular and intramolecular interactions.

Participation in Hydrogen Bonding and its Influence on Reactivity

While the tertiary dimethylamino group itself cannot act as a hydrogen bond donor, the lone pair on the nitrogen atom can act as a hydrogen bond acceptor. libretexts.org It can form hydrogen bonds with proton donors such as water or alcohols. libretexts.org This hydrogen bonding can influence the solubility of the molecule in protic solvents. ncert.nic.in

The ability of the dimethylamino group to participate in hydrogen bonding can also affect its reactivity. For instance, hydrogen bonding to the nitrogen lone pair can influence the rate of reactions where this lone pair acts as a nucleophile or a base. canada.ca In the context of this compound, hydrogen bonding to the dimethylamino group could modulate its basicity and its influence on the reactivity of the distal urea moiety through electronic and steric effects.

Thermal Decomposition Pathways and Stability Studies

Research on the thermal decomposition of alkyl- and phenylureas suggests a primary decomposition pathway involving a four-center pericyclic reaction. smolecule.com This mechanism leads to the cleavage of the urea linkage, yielding an isocyanate and an amine. In the case of this compound, this would result in the formation of ethyl isocyanate and 3-(dimethylamino)propylamine. This decomposition route is generally favored over initial bond fissions. smolecule.com

Studies on similar urea compounds, such as 1,3-dimethylurea, indicate that elevated temperatures can promote self-decomposition and side reactions, suggesting that the stability of EDU may also be compromised at higher temperatures. aidic.it The synthesis of ureas via transamidation of urea with amines is often conducted at temperatures below 100°C to minimize such side reactions. nih.gov For instance, near-full conversion of amines to ureido compounds can be achieved at 80-90°C, with the rate-limiting step being the decomposition of urea into a reactive intermediate. nih.gov This implies that the urea functional group in EDU is susceptible to thermal degradation.

The presence of the tertiary amine group in the 3-(dimethylamino)propyl chain might also influence the thermal stability and introduce alternative decomposition pathways, though specific research on this aspect is limited. It is known that tertiary amines can undergo various thermal reactions.

The expected primary thermal decomposition pathway is summarized in the table below.

ReactantDecomposition ProductsReaction Type
This compoundEthyl isocyanate and 3-(Dimethylamino)propylaminePericyclic Reaction

Table 1: Predicted Thermal Decomposition of this compound

It is important to note that without specific experimental data for EDU, the exact decomposition temperature and the potential for other competing decomposition pathways remain to be determined.

Redox Behavior and Transformations

The redox behavior of this compound is characterized by the presence of two key functional groups: the urea moiety and the tertiary amine. Both groups can participate in electrochemical transformations.

The electrochemical oxidation of tertiary amines is a well-documented process. researchgate.netrsc.orgnih.gov The oxidation typically involves the removal of an electron from the nitrogen atom to form an aminium radical cation. rsc.org The stability and subsequent reactions of this radical cation are influenced by the molecular structure. The oxidation peak potentials of tertiary amines are correlated with their pKa values and the electronic nature of their substituents. rsc.org For EDU, the tertiary amine group is expected to be oxidizable, potentially leading to the formation of various transformation products.

The urea functional group can also undergo electrochemical oxidation. The thermodynamic potential for the electrochemical decomposition of urea is significantly lower than that of water, making it a target for electrochemical treatment of wastewater. researchgate.net However, the kinetics of urea oxidation can be sluggish and often require the use of electrocatalysts. researchgate.net

Specific experimental data on the redox potentials or cyclic voltammetry of this compound are not widely published. However, based on the general behavior of its constituent functional groups, it can be predicted that EDU will exhibit oxidative behavior. The oxidation could be initiated at either the tertiary amine or the urea moiety, depending on the specific conditions and the presence of any catalysts. Reduction of the urea group is generally less common under typical electrochemical conditions.

The potential redox transformations are outlined in the table below.

Functional GroupRedox TransformationPotential Products
Tertiary AmineOxidationAminium radical cation and subsequent products
UreaOxidationVarious oxidation products, potentially including CO2 and N2 with a catalyst

Table 2: Predicted Redox Behavior of this compound

Further experimental studies are necessary to fully elucidate the specific redox potentials, reaction mechanisms, and transformation products of this compound.

Applications of 1 3 Dimethylamino Propyl 3 Ethylurea in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The principal application of 1-[3-(Dimethylamino)propyl]-3-ethylurea in the pharmaceutical industry is as a crucial compound associated with the synthesis of cabergoline (B1668192). thermofisher.comfishersci.com While it is most accurately described as the hydrated byproduct of the coupling reagent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), its presence and management are integral to the efficiency and purity of the final active pharmaceutical ingredient (API). The structural backbone of this compound is identical to a significant side chain of the cabergoline molecule, making its chemistry fundamentally linked to the drug's synthesis. sigmaaldrich.com

Precursor in Cabergoline Synthesis

Cabergoline, chemically known as N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-(2-propenyl)-ergoline-8β-carboxamide, is a complex N-acylurea derived from lysergic acid. researchgate.net The synthesis of such an unsymmetrical N-acylurea is a challenging task. The compound this compound is central to this process, primarily as a byproduct in the widely used EDC-mediated coupling method. rsc.org In this method, EDC is used to activate the carboxylic acid group of an ergoline (B1233604) derivative, facilitating the formation of the final complex urea (B33335) structure of cabergoline. rsc.orggoogle.com The formation of this compound from the hydrolysis of EDC is a competing reaction that must be carefully controlled to ensure a high yield of the desired product.

Several synthetic routes to cabergoline have been developed, each with distinct mechanisms and challenges. The management of byproducts such as this compound is a key consideration in these process developments.

Ethyl Isocyanate Route: An earlier method involves the reaction of an amide intermediate, (5R,8R,10R)-6-Allyl-N-[3-(dimethylamino)propyl]ergoline-8-carboxamide, with a large excess of ethyl isocyanate at elevated temperatures. researchgate.netnih.gov This process is hazardous due to the toxicity of ethyl isocyanate and often results in purification challenges. researchgate.net

Phenyl Chloroformate Method: An improved, milder process was developed to avoid the use of ethyl isocyanate. In this pathway, the same amide intermediate is first reacted with phenyl chloroformate. The resulting activated carbamate (B1207046) is then treated with ethylamine (B1201723) to cleanly form the N-acylurea moiety of cabergoline. researchgate.netnih.gov This method enhances safety and simplifies purification. researchgate.net

Interactive Data Table: Comparison of Cabergoline Synthetic Pathways

Pathway Key Reagents Mechanism Highlights Role/Relevance of this compound References
EDC-Mediated Coupling 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Ergoline Carboxylic Acid EDC activates the carboxyl group, forming an O-acylisourea intermediate that rearranges to the N-acylurea product. Major byproduct resulting from the hydrolysis of the EDC reagent, impacting reaction yield. google.com, rsc.org,
Ethyl Isocyanate Route Ergoline Amide, Ethyl Isocyanate Direct reaction of an amide with an isocyanate at high temperatures to form the urea linkage. Not directly involved, but this route was developed to form the same urea linkage present in cabergoline. researchgate.net, nih.gov
Phenyl Chloroformate Method Ergoline Amide, Phenyl Chloroformate, Ethylamine A two-step process involving activation of the amide with phenyl chloroformate, followed by reaction with ethylamine. Not directly involved; this is an alternative pathway that avoids the formation of the subject urea as a byproduct. researchgate.net, nih.gov

The development of viable synthetic routes for cabergoline, in which this compound is a significant process-related compound, has had a substantial impact on the field of dopamine (B1211576) receptor agonists. Cabergoline is a highly potent and selective agonist for the D2 dopamine receptor, with a long duration of action. nih.govaging-us.com

The availability of cabergoline has provided a crucial therapeutic option for conditions characterized by dopaminergic dysregulation. Its synthesis, and the chemical principles learned from it, have contributed to the broader development of dopaminergic agents. Most dopamine agonists currently approved for Parkinson's disease are full agonists with high affinity for D2/D3 receptors. nih.gov The success of cabergoline has underscored the therapeutic potential of targeting these receptors and has spurred further research into developing new agonists with improved selectivity and side-effect profiles. aging-us.comnih.gov

Interactive Data Table: Selected Dopamine Agonists and Receptor Targets

Drug Class Primary Receptor Target(s) Therapeutic Use
Cabergoline Ergot Derivative D2 Agonist Hyperprolactinemia, Parkinson's Disease
Pramipexole Non-ergot Derivative D2/D3 Agonist Parkinson's Disease, Restless Legs Syndrome
Ropinirole Non-ergot Derivative D2/D3 Agonist Parkinson's Disease, Restless Legs Syndrome
Tavapadon Investigational D1/D5 Partial Agonist Parkinson's Disease
Apomorphine Non-ergot Derivative D1/D2 Agonist Parkinson's Disease ("off" episodes)

Potential in the Production of Other Therapeutic Agents

The synthetic strategies and chemical intermediates related to this compound extend to the development of other therapeutic agents, particularly analogues of cabergoline. Research has focused on modifying the cabergoline structure to enhance its therapeutic profile, for instance, by reducing its activity at the 5-HT2B serotonin (B10506) receptor, which has been linked to cardiac-valve regurgitation. nih.govnih.govresearchgate.net

The synthesis of these novel analogues often employs the same core chemical transformations used to produce cabergoline itself. nih.gov For example, new analogues have been created by reacting cabergolinic acid with modified versions of EDC or by utilizing multi-step sequences that build the N-acylurea side chain with different terminal groups. nih.gov This demonstrates that the fundamental chemistry involving the this compound structure is a valuable platform for generating new drug candidates with potentially improved safety and efficacy. nih.govacs.org

Contribution to Drug Development for Neurological Disorders

The successful synthesis of cabergoline, a process intrinsically linked with the chemistry of this compound, represents a significant contribution to the treatment of several neurological disorders. Its primary application in this area is for Parkinson's disease (PD), a progressive neurodegenerative condition caused by the loss of dopamine-producing neurons. google.comabbvie.com Dopamine agonists like cabergoline help manage the motor symptoms of PD by directly stimulating dopamine receptors in the brain. nih.gov

Furthermore, cabergoline has proven useful in treating other conditions such as Restless Legs Syndrome (RLS), Progressive Supranuclear Palsy (PSP), and Multysystemic Atrophy (MSA). google.com The availability of an effective manufacturing process for this potent D2 agonist has provided clinicians with an important tool for managing these challenging disorders. The ongoing development in the PD drug pipeline, which includes numerous symptomatic and disease-modifying therapies, continues to build on the foundation established by earlier drugs like cabergoline. nih.govnih.gov

Utilization as a Reagent in Catalytic Cycles

A review of the scientific literature indicates that this compound is not utilized as a reagent or component in catalytic cycles. Its chemical role is well-established as the stable, hydrated byproduct of the stoichiometric coupling reagent EDC. In reactions where EDC is used, such as peptide synthesis or the formation of cabergoline, the carbodiimide (B86325) is consumed as it facilitates the formation of an amide or urea bond, and it is not regenerated. carlroth.com The resulting this compound is an inactive end-product of the coupling agent's reaction with water. While some steps in the broader synthesis of cabergoline may employ catalysts, such as the use of 2-hydroxypyridine (B17775) to catalyze an amidation reaction, the subject urea itself does not participate in catalytic processes. researchgate.net

Application in Polymeric and Material Science Research

The ability of urea groups to form strong, directional hydrogen bonds makes them valuable building blocks in supramolecular chemistry and materials science.

Urea derivatives are well-known for their capacity to self-assemble into well-ordered supramolecular structures through intermolecular hydrogen bonding. researchgate.netnih.govcolab.ws This self-assembly can lead to the formation of various architectures, including one-dimensional tapes, capsules, and three-dimensional networks that can result in gelation of solvents. nih.govcolab.wspeeref.com

While the general principles of urea-based supramolecular assembly are established, specific research focusing on the self-assembly of this compound to form capsules, polymers, or gels is not widely reported. The presence of the flexible propyl chain and the terminal dimethylamino group would likely influence the packing and the resulting morphology of any supramolecular assembly. A 2017 study on the impact of EDU on circular dichroism measurements noted its presence as a derivative of EDC but did not delve into its self-assembly properties. acs.org The potential for this molecule to form functional supramolecular materials is an area ripe for further research.

Prospective Applications in Agrochemical Synthesis

The structural motif of urea is present in many commercially successful herbicides, insecticides, and fungicides. This is due to the ability of the urea functionality to interact with biological targets.

Computational Chemistry and Modeling of 1 3 Dimethylamino Propyl 3 Ethylurea

Quantum Chemical Calculations on Molecular Conformation and Electronic Structure

Furthermore, these calculations can provide valuable data on electronic properties like the distribution of partial atomic charges, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for predicting how the molecule might interact with other chemical species.

Despite the utility of these methods, specific quantum chemical studies detailing the conformational analysis and electronic structure of 1-[3-(Dimethylamino)propyl]-3-ethylurea are not currently available in published research. General studies on N,N'-disubstituted ureas suggest that the planarity of the urea (B33335) group and the relative orientation of the substituents are key conformational features. researchgate.netresearchgate.net

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound

Computational PropertyHypothetical Value/DescriptionSignificance
Most Stable Conformation A folded or extended conformation depending on intramolecular interactions.Influences physical properties and biological activity.
HOMO-LUMO Energy Gap A specific energy value (e.g., in eV).Indicates chemical reactivity and electronic transition energies.
Mulliken Atomic Charges Specific charge values for N, O, and C atoms.Reveals sites susceptible to electrophilic or nucleophilic attack.
Dipole Moment A specific value (in Debye).Relates to the molecule's polarity and solubility.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research for this compound is not available.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT studies could elucidate its reactivity by calculating various chemical descriptors such as hardness, softness, and electrophilicity index. These parameters help in understanding the kinetic and thermodynamic stability of the molecule.

DFT is also instrumental in mapping out reaction pathways, for instance, in its formation as a byproduct from 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or its potential degradation pathways. Such studies would involve calculating the transition state structures and activation energies for relevant reactions. While DFT has been applied to study the decomposition of urea and the reactivity of various urea derivatives, researchgate.netacs.orgacs.org dedicated DFT studies on the specific reactivity and reaction mechanisms of this compound are not found in the current scientific literature.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide insights into its intermolecular interactions. These simulations can reveal how the molecule interacts with solvent molecules through hydrogen bonding and van der Waals forces.

Understanding these interactions is key to predicting physical properties such as solubility and how the molecule behaves in a biological environment. For instance, MD simulations could model the aggregation behavior of the molecule or its interaction with lipid bilayers. Although MD simulations have been extensively used to study aqueous urea solutions and their interactions with biomolecules, nih.govpnas.orgacs.orgnih.govresearchgate.netresearchgate.netnjit.edu there is no specific published research that applies this technique to this compound.

Computational Prediction of Spectroscopic Signatures

Computational methods can be used to predict various spectroscopic signatures of a molecule, which can then be compared with experimental data for structure verification. For this compound, computational techniques could predict:

NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical spectrum that is invaluable for interpreting experimental NMR data. Machine learning approaches are also enhancing the accuracy of these predictions. nih.govgithub.ioresearchgate.netfrontiersin.org

Infrared (IR) Spectra: The vibrational frequencies corresponding to different functional groups (e.g., C=O stretch, N-H bend) can be computed to help assign peaks in an experimental IR spectrum. nih.govnih.govresearchgate.net

Mass Spectra: While less common, computational methods can aid in predicting fragmentation patterns observed in mass spectrometry.

A search of the scientific literature did not yield any studies specifically focused on the computational prediction of spectroscopic signatures for this compound.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted FeatureSignificance
¹H NMR Chemical shifts for protons on the ethyl and propyl chains.Structural elucidation and confirmation.
¹³C NMR Chemical shifts for the carbonyl carbon and other carbon atoms.Complements ¹H NMR for full structural analysis.
IR Spectroscopy Vibrational frequency for the C=O stretch (around 1650 cm⁻¹).Confirmation of the urea functional group.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research for this compound is not available.

In Silico Docking Studies for Biological Activity of Derived Compounds

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme.

While this compound itself is primarily known as a byproduct, its derivatives could potentially be designed to have biological activity. In such a scenario, molecular docking studies would be a crucial first step to evaluate their potential. These studies could predict how derivatives of this compound might bind to a specific protein target. However, there are currently no published in silico docking studies for derivatives of this specific compound. Docking studies have been performed on a wide range of other urea derivatives to explore their potential as inhibitors for various enzymes. nih.govnih.govresearchgate.netjetir.orgrsc.orgzenodo.org

Advanced Analytical Characterization of 1 3 Dimethylamino Propyl 3 Ethylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of 1-[3-(Dimethylamino)propyl]-3-ethylurea. Both Proton (¹H) NMR and Carbon-13 (¹³C) NMR are employed to provide a detailed map of the molecule's carbon-hydrogen framework.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl group, the propyl chain, and the dimethylamino group. Supplier specifications for commercial batches of this compound consistently confirm that the ¹H NMR spectrum is consistent with its proposed structure. leyan.comthermofisher.comthermofisher.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional groups. The key signal in the ¹³C NMR spectrum of this compound is the carbonyl carbon of the urea (B33335) moiety, which appears significantly downfield. Other signals correspond to the carbons in the ethyl and dimethylaminopropyl chains. spectrabase.comfigshare.com Commercial suppliers also use ¹³C NMR to verify the structure of the compound. thermofisher.comthermofisher.com

Table 1: Predicted NMR Data for this compound This table represents predicted chemical shifts (δ) in ppm. Actual experimental values may vary based on solvent and other conditions.

TechniqueAssignment (Atom)Predicted Chemical Shift (ppm)
¹H NMRCH₃ (ethyl)~1.1
CH₂ (ethyl)~3.2
CH₂ (propyl, adjacent to NH)~3.1
CH₂ (propyl, middle)~1.6
CH₂ (propyl, adjacent to N(CH₃)₂)~2.3
N(CH₃)₂~2.2
¹³C NMRC=O (urea)~159
CH₃ (ethyl)~15
CH₂ (ethyl)~35
CH₂ (propyl, adjacent to NH)~40
CH₂ (propyl, middle)~27
CH₂ (propyl, adjacent to N(CH₃)₂)~58
N(CH₃)₂~45

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. spectrabase.com The most prominent bands include a strong absorption for the carbonyl (C=O) stretching of the urea group and absorptions corresponding to N-H and C-H stretching vibrations. spectrabase.comspectrabase.com

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3300 - 3500
C-H (sp³)Stretching2850 - 3000
C=O (urea)Stretching~1630 - 1680
N-HBending~1550 - 1650

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₈H₁₉N₃O, corresponding to a molecular weight of approximately 173.26 g/mol . leyan.comthermofisher.comchemscene.com High-resolution mass spectrometry can determine the exact mass with high precision, which for this compound is 173.152812 g/mol . smolecule.com The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Spectral databases confirm the availability of both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound. spectrabase.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from other components in a mixture and for assessing its purity.

Gas Chromatography (GC): Gas chromatography is frequently used to determine the purity of volatile and thermally stable compounds. Commercial suppliers often specify a purity of ≥97% for this compound as determined by GC. thermofisher.comthermofisher.com

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, especially in complex biological or chemical matrices. Since the compound is a byproduct of EDC-mediated reactions, HPLC methods are crucial for its quantification as a process impurity. nih.gov Specific methods, such as those using a reverse-phase C18 column, have been developed for its detection. google.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, this compound is typically supplied and handled as a colorless to light yellow liquid or viscous liquid at room temperature. leyan.comthermofisher.comsigmaaldrich.comsigmaaldrich.com As this technique requires a solid, crystalline sample, it is not a standard method for the characterization of this compound in its usual physical state, and no public crystallographic data is available.

Hyphenated Analytical Methods for Process Monitoring and Quality Control in Synthesis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced sensitivity and specificity, making them ideal for process monitoring and quality control.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A robust and sensitive LC-MS/MS method has been specifically developed and validated for the quantification of residual 1-[3-(Dimethylamino)propyl)-3-ethylurea (often abbreviated as EDU). nih.gov This method is critical for monitoring residual coupling reagents in the production of materials like glycoconjugate vaccines. nih.gov The validated assay demonstrates high specificity, sensitivity, precision, and accuracy, with a detection range of 10-100 ng/mL. nih.gov The power of LC-MS/MS lies in its ability to simultaneously determine multiple residual compounds in complex vaccine samples, proving it to be a quick and sensitive approach for quality control. nih.govresearchgate.net

Ultra-High-Performance Liquid Chromatography-Mass Detection (UPLC-MS): The analysis of the parent carbodiimide (B86325), EDC, and its byproducts is often performed using UPLC coupled with a mass detector. lcms.cz This provides a rapid and information-rich method for testing raw materials and reaction mixtures. lcms.cz While EDC itself has poor UV absorbance, mass detection allows for sensitive and specific quantification, which is essential for controlling the formation of its urea byproduct, this compound. lcms.cz

Structure Activity Relationship Sar and Structural Analogue Studies

Comparative Analysis with Related Urea (B33335) Derivatives

Influence of Alkyl Chain Lengths and Branching on Reactivity

The length and branching of the alkyl chains can also affect the planarity of the urea group, which in turn can impact solubility and crystal packing energy. nih.gov Disruption of this planarity by introducing bulky or branched alkyl groups can lead to increased solubility. nih.gov In the context of 1-[3-(Dimethylamino)propyl]-3-ethylurea, the linear propyl chain and the ethyl group contribute to a specific conformational profile. It can be inferred from broader studies on urea derivatives that increasing the length or introducing branching in these chains could modulate its reactivity and solubility. For example, a study on ethylenediurea (B156026) derivatives showed that modifications with alkyl and oxygen-containing groups could enhance their anti-proliferative properties. mdpi.com

Table 1: Comparative Biological Activity of N-Alkyl Substituted Urea Derivatives

Compound TypeAlkyl/Aryl SubstituentObserved ActivityReference
N-Alkyl UreaMorpholine moietyEnhanced antibacterial and antifungal activity nih.gov, researchgate.net
N-Alkyl UreaDiethylamine moietyLower antibacterial and antifungal activity nih.gov, researchgate.net
EthylenediureaAlkyl and oxygen-containing groupsEnhanced anti-proliferative properties mdpi.com

Impact of Amine Substituents on Chemical Properties

The dimethylamino group in the propyl chain of this compound is a key feature that dictates its chemical properties, particularly its basicity and role in synthesis. This tertiary amine can act as an internal base or a nucleophile in certain reactions.

In the synthesis of cabergoline (B1668192), this compound is used as an intermediate. fishersci.com The presence of the dimethylamino group is crucial for this application. The synthesis of novel analogues of citalopram (B1669093) also involved the modification of a dimethylaminopropyl side chain, where extension of this group led to compounds with comparable or slightly improved binding affinity at the serotonin (B10506) transporter (SERT). nih.gov This highlights the importance of the tertiary amine in molecular recognition and biological activity.

Furthermore, studies on other urea derivatives have shown that the nature of the amine substituent can have a profound impact on activity. For instance, the replacement of a simple alkylamine with a more complex cyclic amine can significantly alter the biological profile of the molecule. nih.govresearchgate.net In the case of 1,3-Bis(3-(dimethylamino)propyl)urea, the presence of two such amine-containing side chains makes it useful as a curing agent in epoxy resins and a catalyst in polyurethane foam production.

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel analogues of this compound can be approached through several synthetic strategies. One common method for the synthesis of unsymmetrical ureas is the reaction of an isocyanate with an amine. smolecule.com In the case of this compound, this would involve the reaction of ethyl isocyanate with N,N-dimethyl-1,3-propanediamine.

Another approach involves the modification of a pre-existing urea scaffold. For instance, novel analogues of cabergoline have been synthesized starting from cabergoline itself, which contains a related urea structure. nih.gov In one study, cabergoline was reacted with 3-morpholinopropylamine to generate an amide, which was then further derivatized. nih.gov This demonstrates a strategy where the core ergoline (B1233604) structure is maintained while the urea side chain is modified.

The synthesis of novel analogues can also be achieved through a multi-step process. For example, a multistep synthesis was employed to obtain an N-acylurea derivative from an amide precursor using a Boc-protected phenyl carbamate (B1207046) intermediate. nih.gov This highlights the complexity that can be involved in generating specifically designed analogues.

Table 2: Synthetic Approaches to Urea Derivatives

MethodReactantsProduct TypeReference
Isocyanate AdditionEthyl isocyanate and N,N-dimethyl-1,3-propanediamineUnsymmetrical urea smolecule.com
Amide DerivatizationCabergoline and 3-morpholinopropylamineModified urea side chain on ergoline core nih.gov
Multi-step SynthesisAmide precursor and Boc-protected phenyl carbamateN-acylurea derivative nih.gov

Exploration of Bioisosteric Replacements in the Context of Derived Pharmacophores (e.g., cabergoline)

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its biological activity. spirochem.com In the context of pharmacophores derived from this compound, such as in cabergoline, the urea moiety itself can be a target for bioisosteric replacement.

One common bioisosteric replacement for a urea group is a thiourea (B124793) group. nih.gov Thiourea derivatives often exhibit different hydrogen bonding capabilities and lipophilicity compared to their urea counterparts, which can lead to altered biological activity and pharmacokinetic profiles. researchgate.net Comparative studies between urea and thiourea derivatives have shown that thioureas can sometimes exhibit enhanced activity. researchgate.netnih.gov For example, in a series of compounds targeting Leishmania amazonensis, the introduction of a piperazine (B1678402) ring into a thiourea scaffold enhanced the potency and selectivity. mdpi.com

Other potential bioisosteric replacements for the urea moiety include squaramides, guanidines, and various heterocyclic scaffolds that can mimic the hydrogen bond donor-acceptor pattern of the urea group. The goal of such replacements is often to improve properties such as metabolic stability, solubility, or to reduce potential toxicity. nih.gov The choice of a suitable bioisostere depends on the specific interactions of the urea group in the target protein and the desired physicochemical properties of the new analogue.

Toxicological Considerations and Safety in Academic Research Environments

Investigation of Potential Hazards Associated with Synthesis and Handling

The primary hazards associated with 1-[3-(Dimethylamino)propyl]-3-ethylurea are related to its irritant properties. cymitquimica.comfishersci.com According to safety data sheets provided by chemical suppliers, EDU is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. cymitquimica.comfishersci.combachem.comsigmaaldrich.comfishersci.be The toxicological properties of EDU have not been fully investigated, and as such, it should be handled with care, assuming the potential for other uncharacterised adverse health effects. bachem.com

Standard handling procedures in a laboratory setting should include the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat to prevent skin and eye contact. bachem.comacs.org Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of respiratory tract irritation from inhalation of any vapors or aerosols. cymitquimica.comacs.org

The table below summarizes the GHS hazard statements for this compound.

Table 1: GHS Hazard Statements for this compound

Code Hazard Statement Reference(s)
H302 Harmful if swallowed bachem.comsigmaaldrich.com
H315 Causes skin irritation cymitquimica.combachem.comsigmaaldrich.comfishersci.be
H319 Causes serious eye irritation cymitquimica.combachem.comsigmaaldrich.comfishersci.be

In the context of its synthesis, which often occurs as a byproduct of EDC-mediated amide bond formation, the hazards of the parent compound, EDC, must also be considered. tandfonline.comamericanpharmaceuticalreview.com EDC itself is a known sensitizer, and care must be taken to avoid exposure. nih.gov The reaction mixture will contain both EDC and EDU, necessitating comprehensive safety precautions during the reaction and workup.

Development of Safer Synthetic Procedures, including Alternatives to Hazardous Reagents

The development of safer synthetic procedures involving this compound is intrinsically linked to the optimization of amide bond formation reactions where it is generated as a byproduct. americanpharmaceuticalreview.com The primary route to EDU formation in a research setting is the hydrolysis of the coupling agent EDC. tandfonline.compeptide.com Therefore, strategies to improve the safety of these reactions focus on minimizing side reactions, using less hazardous reagents, and simplifying purification to reduce exposure.

One key aspect that contributes to the relative safety of EDC-mediated couplings is the water solubility of both EDC and its byproduct, EDU. peptide.comenamine.net This allows for their removal from the reaction mixture through simple aqueous extraction, which is a significant advantage over other coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which produces a urea (B33335) byproduct that is insoluble in many common solvents, complicating its removal. peptide.comcreative-proteomics.com

Several strategies have been developed to improve the efficiency and safety of carbodiimide-mediated couplings:

Use of Additives: The addition of reagents such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can increase the efficiency of the coupling reaction. bachem.comtandfonline.com These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to hydrolysis and rearrangement, thereby increasing the yield of the desired amide and potentially reducing the amount of unreacted EDC and resulting EDU in the final mixture. tandfonline.compeptide.com

Alternative Coupling Reagents: While EDC is widely used, other coupling reagents may be considered for specific applications to enhance safety. For instance, phosphonium (B103445) salt-based reagents like PyBOP have been developed, although some, like the original BOP reagent, are avoided due to the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). luxembourg-bio.com The development of newer, non-explosive additives like Oxyma Pure offers a safer alternative to HOBt. bachem.com

Greener Synthesis Approaches: Recent research has focused on developing more environmentally friendly and inherently safer methods for amide bond formation. These include the use of reactive deep eutectic solvents (RDESs) which can act as both the reaction medium and a reactant, avoiding the need for hazardous organic solvents. rsc.org Flow chemistry is another approach that can enhance safety by allowing for better control over reaction parameters and minimizing the scale of the reaction at any given time. acs.org

The table below compares different approaches to amide bond formation with a focus on safety considerations.

Table 2: Comparison of Amide Bond Formation Strategies and Safety Considerations

Method Key Reagents Advantages in Safety Disadvantages/Hazards Reference(s)
EDC/NHS Coupling EDC, NHS Water-soluble byproduct (EDU) allows for easy removal by aqueous extraction. EDC is a sensitizer. Additives like HOBt can be explosive under certain conditions. tandfonline.comnih.govpeptide.com
DCC Coupling DCC Effective coupling agent. Insoluble urea byproduct complicates purification. DCC is a potent sensitizer. peptide.comcreative-proteomics.com
Phosphonium Salts BOP, PyBOP High coupling efficiency. BOP produces carcinogenic HMPA. luxembourg-bio.com

Waste Management and Environmental Impact Studies in Research Laboratories

Proper waste management of this compound in academic research laboratories is crucial to ensure environmental protection and regulatory compliance. odu.eduupenn.edu While specific environmental impact studies on EDU are limited, its chemical properties and the context of its generation provide guidance for its responsible disposal.

The most significant property of EDU in the context of waste management is its high solubility in water. fishersci.comresearchgate.net This characteristic is advantageous as it allows for the effective separation of EDU from non-polar organic products through aqueous extraction during the reaction workup. peptide.com The resulting aqueous waste stream will contain EDU, any unreacted EDC, and potentially other water-soluble reagents used in the synthesis.

General guidelines for the management of this type of laboratory waste include:

Segregation: The aqueous waste containing EDU should be collected in a designated, properly labeled hazardous waste container. odu.eduupenn.eduactenviro.com It should not be mixed with other waste streams, particularly those containing incompatible chemicals.

Labeling: The waste container must be clearly labeled with all its chemical constituents and their approximate concentrations. odu.eduupenn.edu

Storage: Waste should be stored in a designated satellite accumulation area within the laboratory until it is collected by the institution's environmental health and safety (EHS) department. odu.eduupenn.edu

Disposal: The collected waste should be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. odu.eduactenviro.com Direct disposal down the sanitary sewer is generally not permissible for this type of chemical waste. bachem.com

There is a lack of specific research on the biodegradation and ecotoxicity of this compound. However, studies on related compounds can offer some insight. For instance, research on carbodiimides, the precursors to ureas like EDU, has shown that they can exhibit toxicity to aquatic organisms such as Daphnia magna. nih.gov Urea and its derivatives are nitrogen-containing compounds and, if released into the environment in significant quantities, could contribute to nutrient loading in aquatic systems, potentially leading to eutrophication. researchgate.net Therefore, proper disposal is essential to mitigate any potential environmental impact.

The general principles of green chemistry, which emphasize waste minimization at the source, are highly relevant. nih.gov By optimizing reaction conditions to maximize yield and minimize the formation of byproducts like EDU, the volume of chemical waste generated can be significantly reduced.

Table 3: Mentioned Compound Names

Compound Name
This compound
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966)
N-hydroxysuccinimide
1-hydroxybenzotriazole
Dicyclohexylcarbodiimide
PyBOP
BOP
Hexamethylphosphoramide

Q & A

Q. What computational methods aid in predicting ECU’s reactivity in novel synthetic pathways?

  • Approach :
  • Use DFT (Density Functional Theory) to model transition states for urea bond cleavage.
  • Apply molecular docking to assess interactions with biological targets (e.g., dopamine receptors) .

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Reactant of Route 2
1-[3-(Dimethylamino)propyl]-3-ethylurea

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